molecular formula C8H10N4O B1480865 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide CAS No. 2098092-48-7

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide

Cat. No.: B1480865
CAS No.: 2098092-48-7
M. Wt: 178.19 g/mol
InChI Key: LBUDBEKSQFZARL-UHFFFAOYSA-N
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Description

“1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide” is a compound that belongs to the class of imidazo[1,2-b]pyrazoles . Imidazo[1,2-b]pyrazoles have attracted attention due to their diverse and very useful bioactivities, such as antimicrobial, anticancer, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyrazoles involves selective functionalization of the scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-b]pyrazoles include selective functionalization of the scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .


Physical and Chemical Properties Analysis

Imidazole is an amphoteric compound, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Characterization

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide, as part of the imidazo[1,2-b]pyrazole family, has been studied for its synthesis and characterization. For instance, the synthesis of 1H-imidazo[1,2-b]pyrazoles using a multicomponent reaction involving various compounds, including hydrazine hydrate and aldehydes, has been reported (Babariya & Naliapara, 2017). Another study focused on the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, which include the synthesis of imidazo[1,2-a]pyrazine derivatives (Dzedulionytė et al., 2022).

Green Synthesis

The green synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides has been explored, emphasizing environmentally friendly methods. This includes the use of 1-methylimidazole and other reagents under microwave irradiation conditions (Jyothi & Madhavi, 2019).

Antimicrobial Activity

Studies have also investigated the antimicrobial properties of imidazo[1,2-b]pyrazole derivatives. For example, certain pyrazole carboxamide derivatives, related to the imidazo[1,2-b]pyrazole class, have shown promising antimicrobial activity in various tests (Zhao et al., 2017).

Antitubercular Activity

Research into N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties has demonstrated significant antitubercular activity. These compounds were designed and synthesized as new anti-TB agents, showing considerable in vitro activity against drug-sensitive and resistant MTB strains (Li et al., 2020).

Future Directions

The future directions for imidazo[1,2-b]pyrazoles include the development of new agents able to inhibit different pathways involved in inflammation, cancer, and human platelet aggregation . This paves the way for the development of new agents with anti-angiogenic activity .

Biochemical Analysis

Biochemical Properties

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit spleen tyrosine kinase, an enzyme involved in signal transduction pathways . Additionally, this compound can act as a topoisomerase II catalytic inhibitor, affecting DNA replication and transcription processes . The nature of these interactions often involves binding to the active sites of these enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of spleen tyrosine kinase can disrupt downstream signaling pathways, affecting cell proliferation and survival . Moreover, as a topoisomerase II inhibitor, it can induce DNA damage, leading to cell cycle arrest and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as spleen tyrosine kinase and topoisomerase II, inhibiting their activity . This inhibition can lead to changes in gene expression, as the affected enzymes play crucial roles in signal transduction and DNA replication. Additionally, the compound’s structure allows it to interact with various electrophiles, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. For instance, binding to plasma proteins can enhance its distribution and prolong its half-life .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target enzymes and proteins, optimizing its biochemical effects.

Properties

IUPAC Name

1-ethylimidazo[1,2-b]pyrazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-2-11-3-4-12-7(11)5-6(10-12)8(9)13/h3-5H,2H2,1H3,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUDBEKSQFZARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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